molecular formula C12H28N2 B1388964 N1-Ethyl-N3-heptyl-1,3-propanediamine CAS No. 1040690-47-8

N1-Ethyl-N3-heptyl-1,3-propanediamine

Cat. No.: B1388964
CAS No.: 1040690-47-8
M. Wt: 200.36 g/mol
InChI Key: WANOHQFDYKUULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N3-heptyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with ethyl and heptyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N3-heptyl-1,3-propanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

N1-Ethyl-N3-heptyl-1,3-propanediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Ethyl-N3-heptyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their structure and function. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N1-Ethyl-N3-methyl-1,3-propanediamine
  • N1-Ethyl-N3-butyl-1,3-propanediamine
  • N1-Ethyl-N3-octyl-1,3-propanediamine

Uniqueness

N1-Ethyl-N3-heptyl-1,3-propanediamine is unique due to its specific ethyl and heptyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in certain research and industrial applications compared to its similar counterparts .

Properties

IUPAC Name

N-ethyl-N'-heptylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-3-5-6-7-8-10-14-12-9-11-13-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANOHQFDYKUULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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